1-(1,3-Dioxolan-2-yl)-hexan-2-one 1-(1,3-Dioxolan-2-yl)-hexan-2-one
Brand Name: Vulcanchem
CAS No.: 1263365-95-2
VCID: VC2679071
InChI: InChI=1S/C9H16O3/c1-2-3-4-8(10)7-9-11-5-6-12-9/h9H,2-7H2,1H3
SMILES: CCCCC(=O)CC1OCCO1
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

1-(1,3-Dioxolan-2-yl)-hexan-2-one

CAS No.: 1263365-95-2

Cat. No.: VC2679071

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-Dioxolan-2-yl)-hexan-2-one - 1263365-95-2

Specification

CAS No. 1263365-95-2
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name 1-(1,3-dioxolan-2-yl)hexan-2-one
Standard InChI InChI=1S/C9H16O3/c1-2-3-4-8(10)7-9-11-5-6-12-9/h9H,2-7H2,1H3
Standard InChI Key YXAFRULUCJWJQU-UHFFFAOYSA-N
SMILES CCCCC(=O)CC1OCCO1
Canonical SMILES CCCCC(=O)CC1OCCO1

Introduction

Chemical Structure and Properties

Structural Features

1-(1,3-Dioxolan-2-yl)-hexan-2-one consists of a 1,3-dioxolane ring (a five-membered heterocycle containing two oxygen atoms) connected at the C-2 position to a hexanone chain. The compound's structure includes a ketone functional group at the second carbon of the hexane chain. This structural arrangement gives the molecule distinct properties that influence its chemical behavior in various reactions. The dioxolane ring serves as a protecting group for carbonyl compounds in many synthetic applications, providing stability during chemical transformations.

Physical and Chemical Properties

Based on analysis of similar compounds, the physical and chemical properties of 1-(1,3-Dioxolan-2-yl)-hexan-2-one can be estimated as shown in Table 1.

Table 1: Estimated Physical and Chemical Properties of 1-(1,3-Dioxolan-2-yl)-hexan-2-one

PropertyValueNotes
Molecular FormulaC₁₁H₂₀O₃Contains 11 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms
Molecular Weight~200.28 g/molCalculated based on atomic weights
Physical StateLiquid at room temperatureBased on similar dioxolane compounds
SolubilitySoluble in most organic solventsLimited solubility in water
Boiling PointNot determinedExpected to be above 200°C
Melting PointNot determinedExpected to be below room temperature

The compound's properties can be inferred from structurally similar molecules, such as 1-(1,3-Dioxolan-2-yl)heptan-2-one, which has a molecular weight of 186.25 g/mol and molecular formula C₁₀H₁₈O₃ . This related compound has one fewer carbon atom in its chain compared to our target molecule. Similarly, 1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one has a molecular weight of 214.30 g/mol with the formula C₁₂H₂₂O₃ .

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-(1,3-Dioxolan-2-yl)-hexan-2-one would typically follow established methods for preparing 1,3-dioxolanes. Based on literature precedents for similar compounds, several synthetic routes are possible:

Acetalization with Ethylene Glycol

The most common approach would involve the acetalization of an appropriate carbonyl compound with ethylene glycol in the presence of an acid catalyst. This reaction typically requires conditions that facilitate the removal of water to drive the equilibrium toward product formation. For 1,3-dioxolanes, this is commonly achieved using a Dean-Stark apparatus with azeotropic distillation .

Trimethyl Orthoformate Method

An alternative approach involves using trimethyl orthoformate (TMOF) as an activating agent. This method is particularly useful for sterically hindered carbonyl compounds. In this approach, the carbonyl compound is first converted to a more reactive dimethyl acetal using TMOF, which then undergoes reaction with ethylene glycol to form the 1,3-dioxolane ring . This method has been shown to produce 1,3-dioxolanes in good to excellent yields with high enantiomeric purity when starting with chiral precursors.

Specific Synthesis Protocol

Based on literature procedures for similar compounds, a potential synthesis protocol for 1-(1,3-Dioxolan-2-yl)-hexan-2-one might follow this general procedure:

  • A mixture of an appropriate hexanone precursor (0.122 g, 1.0 mmol), trimethyl orthoformate (0.11 mL, 1.0 mmol), montmorillonite K10 (300 mg) and anhydrous toluene (20.0 mL) would be placed in a round-bottom flask fitted with a Dean-Stark apparatus and stirred for 1 hour .

  • Ethylene glycol (2.0 mmol) would then be added, and the mixture refluxed for an appropriate time with removal of the methanol formed .

  • The reaction progress would be monitored by TLC. After completion, the catalyst would be removed by filtration .

  • The reaction mixture would be washed with solid NaHCO₃ and water. The organic layer would be dried (MgSO₄) and the solvent evaporated under reduced pressure .

  • The product would be purified by flash chromatography (silica gel, hexane/ethyl acetate as an eluent) to give the 1,3-dioxolane in good yield .

Chemical Reactivity

Typical Reactions

The chemical reactivity of 1-(1,3-Dioxolan-2-yl)-hexan-2-one would be dominated by the ketone functionality and the 1,3-dioxolane ring. Based on the behavior of similar compounds, several key reactions can be anticipated:

Dioxolane Ring Reactions

The 1,3-dioxolane portion of the molecule can undergo acid-catalyzed hydrolysis to regenerate the original carbonyl compound. This makes 1,3-dioxolanes valuable as protecting groups in synthetic chemistry. The hydrolysis typically occurs under mild acidic conditions, such as aqueous HCl or p-toluenesulfonic acid in acetone/water mixtures.

Ketone Group Reactions

The ketone functional group would be expected to undergo typical carbonyl reactions, including:

  • Nucleophilic addition: Reaction with nucleophiles such as Grignard reagents or organolithium compounds to form tertiary alcohols.

  • Reduction: Reaction with reducing agents like NaBH₄ or LiAlH₄ to form secondary alcohols.

  • Condensation reactions: With amines to form imines or with hydrazines to form hydrazones.

  • Wittig reaction: With phosphonium ylides to form alkenes.

Reaction Mechanisms

The acid-catalyzed hydrolysis of the 1,3-dioxolane group proceeds through protonation of one of the oxygen atoms, followed by ring opening and subsequent hydrolysis. The mechanism involves the formation of an oxocarbenium ion intermediate, which is attacked by water to regenerate the carbonyl compound.

Applications and Significance

Synthetic Utility

1-(1,3-Dioxolan-2-yl)-hexan-2-one would have several potential applications in synthetic organic chemistry:

  • As an intermediate in the synthesis of more complex molecules, particularly those requiring selective transformations of the ketone functionality while protecting another carbonyl group.

  • In the preparation of natural products or pharmaceutical compounds containing the hexanone scaffold.

  • As a building block for heterocyclic compounds through reactions involving both the ketone and dioxolane functional groups.

Comparison with Similar Compounds

Understanding the properties and reactivity of 1-(1,3-Dioxolan-2-yl)-hexan-2-one requires comparison with structurally related compounds. Table 2 presents a comparison with two similar compounds identified in the literature.

Table 2: Comparison of 1-(1,3-Dioxolan-2-yl)-hexan-2-one with Related Compounds

Property1-(1,3-Dioxolan-2-yl)-hexan-2-one1-(1,3-Dioxolan-2-yl)heptan-2-one1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one
Molecular FormulaC₁₁H₂₀O₃C₁₀H₁₈O₃C₁₂H₂₂O₃
Molecular Weight~200.28 g/mol186.25 g/mol214.30 g/mol
IUPAC Name1-(1,3-dioxolan-2-yl)hexan-2-one1-(1,3-dioxolan-2-yl)heptan-2-one1-(1,3-dioxolan-2-yl)-3-propylhexan-2-one
StructureContains a six-carbon chainContains a seven-carbon chainContains a branched chain with propyl group
CAS NumberNot specified60643-07-41263365-60-1

The structural differences between these compounds primarily involve the carbon chain length and branching pattern. 1-(1,3-Dioxolan-2-yl)heptan-2-one has a longer unbranched carbon chain than our target compound , while 1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one has the same carbon backbone length but with an additional propyl substituent at the 3-position .

Analytical Characterization

Spectroscopic Properties

Based on similar 1,3-dioxolane compounds, the spectroscopic properties of 1-(1,3-Dioxolan-2-yl)-hexan-2-one can be estimated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H-NMR spectrum, the dioxolane ring protons would typically appear as multiplets in the range of 3.8-4.0 ppm, while the acetal proton would appear as a triplet around 5.0-5.2 ppm. The methylene protons adjacent to the ketone would show signals around 2.4-2.6 ppm, and the remaining alkyl chain protons would appear as multiplets in the 1.2-1.8 ppm region .

The ¹³C-NMR spectrum would feature a characteristic carbonyl carbon signal around 210-215 ppm, the acetal carbon at approximately 100-105 ppm, dioxolane ring carbons at 64-66 ppm, and the remaining alkyl chain carbons between 20-40 ppm .

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the C=O stretching of the ketone at approximately 1710-1720 cm⁻¹ and C-O stretching bands for the dioxolane ring at around 1050-1150 cm⁻¹ .

Mass Spectrometry

In mass spectrometry, 1-(1,3-Dioxolan-2-yl)-hexan-2-one would likely show a molecular ion peak at m/z 200 (corresponding to its molecular weight), with fragmentation patterns characteristic of both ketones and 1,3-dioxolanes. Common fragments might include the loss of alkyl groups from the chain and cleavage of the dioxolane ring.

Future Research Directions

Structure-Activity Relationship Studies

Future research could focus on synthesizing a series of 1-(1,3-Dioxolan-2-yl)-hexan-2-one derivatives with varying substituents to establish structure-activity relationships, particularly for potential biological activities. Modifications could include varying the chain length, introducing functional groups on the alkyl chain, or incorporating heteroatoms.

Catalytic Applications

Investigation of the potential catalytic applications of 1-(1,3-Dioxolan-2-yl)-hexan-2-one and its derivatives in organic transformations represents another promising research direction. The presence of both the 1,3-dioxolane ring and ketone functionality could provide interesting catalytic properties for specific reactions.

Green Chemistry Approaches

Developing environmentally friendly synthesis methods for 1-(1,3-Dioxolan-2-yl)-hexan-2-one using principles of green chemistry could be valuable. This might include exploring solvent-free conditions, renewable catalysts, or microwave-assisted synthesis to reduce energy consumption and waste production.

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